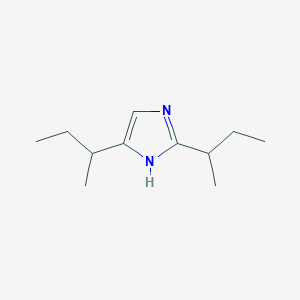

2,5-di(butan-2-yl)-1H-imidazole

Description

Properties

CAS No. |

55705-22-1 |

|---|---|

Molecular Formula |

C11H20N2 |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2,5-di(butan-2-yl)-1H-imidazole |

InChI |

InChI=1S/C11H20N2/c1-5-8(3)10-7-12-11(13-10)9(4)6-2/h7-9H,5-6H2,1-4H3,(H,12,13) |

InChI Key |

DWSYJUFPJSRPIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CN=C(N1)C(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects :

- 2,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1): This compound () incorporates phenyl-substituted imidazole moieties linked to a triazole core. The aromatic phenyl groups enhance π-π stacking interactions, making it suitable for applications in coordination polymers or optoelectronics. In contrast, the aliphatic butan-2-yl groups in 2,5-di(butan-2-yl)-1H-imidazole increase lipophilicity, favoring solubility in non-polar solvents .

Electronic Properties :

- (2,5)-1H-Imidazole Derivatives : highlights that (2,5)-substituted imidazoles exhibit reduced metabolic stability compared to para-substituted phenyl rings or other heterocycles like oxadiazoles. However, bulky alkyl groups like butan-2-yl may shield the imidazole ring from oxidative enzymes, mitigating this drawback .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 2,5-di(butan-2-yl)-1H-imidazole, and how can enantiomeric purity be controlled?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,2-dicarbonyl precursors with ammonium acetate and substituted alcohols. For stereochemical control, use enantiopure (2R)- or (2S)-butan-2-ol, as demonstrated in analogous imidazole ester syntheses . Key steps include:

- Reagent preparation : Generate acid chlorides (e.g., (Z)-dodec-5-enoyl chloride) using thionyl chloride.

- Coupling : React with enantiopure butan-2-ol in anhydrous benzene under reflux (1 hour), followed by purification via acid/base washes to remove unreacted reagents .

- Purity assessment : Use HPLC with a C18 column and UV detection (λ = 210–220 nm) to verify enantiomeric ratios (e.g., 85% purity for (2S)-enantiomers) .

Table 1 : Synthesis Parameters for Butan-2-yl Imidazole Derivatives

| Step | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Acid chloride prep | Thionyl chloride, 60°C, 2 hr | >90% conversion | |

| Esterification | Benzene, reflux, 1 hr | 75–85% HPLC purity | |

| Purification | 5% HCl/10% NaOH washes | Removes pyridine |

Q. How can the structure of 2,5-di(butan-2-yl)-1H-imidazole be rigorously characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign proton environments using H and C NMR. For example, butan-2-yl methyl groups appear as doublets (δ 0.8–1.2 ppm), while imidazole protons resonate at δ 7.0–7.5 ppm .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. High-resolution data (e.g., <1 Å) ensures accurate bond-length and angle measurements .

- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode, [M+H] expected at m/z 223.2).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Design dose-response assays inspired by pheromone studies:

- Field testing : Use rubber dispensers loaded with 50 µl of the compound in Delta traps to assess insect attraction (e.g., Zygaenidae species) .

- Controls : Include racemic mixtures (e.g., EFETOV-2) and solvent-free blanks to isolate enantiomer-specific effects .

- Data collection : Monitor trap catches over 7–14 days; analyze using ANOVA to compare enantiomer efficacy .

Advanced Research Questions

Q. How can experimental design address contradictions in bioactivity data between enantiomers?

- Methodological Answer : Example contradiction: (2S)-enantiomers may attract specific insects (e.g., Adscita geryon), while (2R)-forms show no activity . To resolve:

- Hypothesis testing : Use molecular docking to compare enantiomer interactions with pheromone-binding proteins (e.g., AutoDock Vina).

- Chiral chromatography : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) to rule out contamination .

- Field replication : Repeat trials across multiple seasons to account for environmental variability .

Q. What computational strategies predict the compound’s reactivity in metal coordination or catalysis?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to:

- Optimize geometry : Confirm imidazole nitrogen lone-pair orientation for metal binding .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., N3 position for coordination) .

- Reactivity scoring : Compare frontier orbitals (HOMO/LUMO) with known catalysts (e.g., imidazole-based Ir complexes) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer to detect trace byproducts (e.g., oxidation at imidazole C4) .

- Stability testing : Store samples under inert gas (N) at -20°C to prevent hydrolysis; monitor via TLC (R shifts indicate degradation) .

- Process optimization : Replace benzene with toluene (less toxic) and reduce reflux time to minimize side reactions .

Contradiction Analysis and Resolution

Q. Why might 2,5-di(butan-2-yl)-1H-imidazole show species-specific bioactivity despite structural similarity to active pheromones?

- Methodological Answer : Structural nuances matter:

- Chain length : Analogous hexadec-9-enoate esters failed to attract insects, suggesting alkyl chain length is critical .

- Stereoelectronic effects : Methyl branching in butan-2-yl groups may hinder receptor binding vs. linear analogs .

- Validation : Synthesize analogs with varying chain lengths (C12 vs. C16) and test in electrophysiological assays (e.g., single-sensillum recordings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.